
2-Methoxy-3-nitropyridine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-nitropyridine hydrate is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the third position on the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3-nitropyridine hydrate involves several steps. One common method is the nitration of 2-methoxypyridine. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to achieve the desired product with high yield and purity .
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Methoxy-3-nitropyridine hydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-nitropyridine hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: There is ongoing research into the potential therapeutic applications of this compound.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-nitropyridine hydrate involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can affect the compound’s solubility and ability to interact with other molecules .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-nitropyridine hydrate can be compared with other nitropyridine derivatives, such as:
3-Methoxy-2-nitropyridine: Similar in structure but with the positions of the methoxy and nitro groups reversed.
2-Nitro-3-pyridinol: Contains a hydroxyl group (-OH) instead of a methoxy group.
3-Nitropyridine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
Eigenschaften
Molekularformel |
C6H8N2O4 |
|---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2-methoxy-3-nitropyridine;hydrate |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6-5(8(9)10)3-2-4-7-6;/h2-4H,1H3;1H2 |
InChI-Schlüssel |
MBZDAMWICKMLKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)[N+](=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)
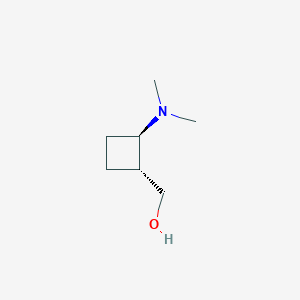
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
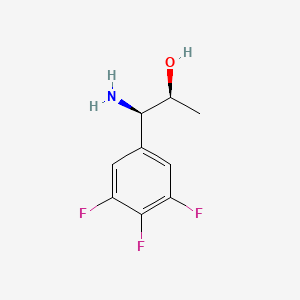

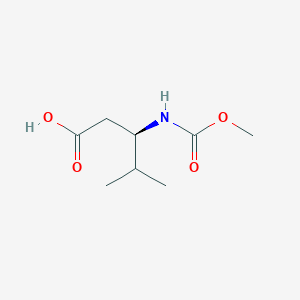
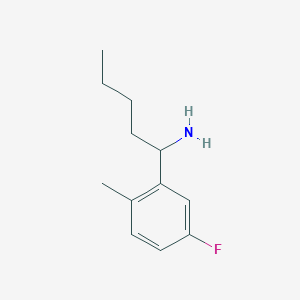
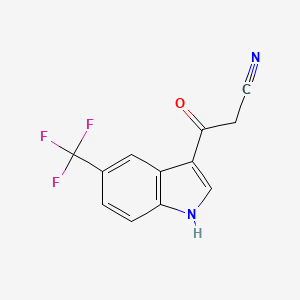
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)
![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)
